N-Butyl-N-isobutyl-1-butanamine
Description
N-Butyl-N-isobutyl-1-butanamine (IUPAC name: 1-Butanamine, N-butyl-N-(2-methylpropyl)), also referred to as isobutyl-n-butyl-amine, is a tertiary amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol . Its CAS Registry Number is 20810-06-4, and its structure consists of a butyl group and an isobutyl group attached to a central nitrogen atom. The compound is characterized by the InChIKey CCRUHKGZAQXBKC-UHFFFAOYSA-N, which reflects its stereochemical and bonding properties .
Properties
Molecular Formula |
C12H27N |
|---|---|
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N-butyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12H,5-11H2,1-4H3 |
InChI Key |
BFSPREDKQIFECB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-isobutyl-1-butanamine typically involves the reaction of butylamine with isobutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as alumina, and requires specific temperature and pressure settings to ensure optimal yield. The general reaction can be represented as:
CH3(CH2)3NH2+CH3(CH2)2NH2→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where butylamine and isobutylamine are mixed in precise ratios. The reaction is conducted at elevated temperatures (160-220°C) and pressures (0.3-0.8 MPa) to achieve high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-isobutyl-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Halogenated amines.
Scientific Research Applications
N-Butyl-N-isobutyl-1-butanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Butyl-N-isobutyl-1-butanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below summarizes key molecular data for This compound and related compounds:
Key Observations :
- Increasing molecular weight correlates with larger substituents (e.g., propyl vs. methyl).
- The nitroso derivative (NDBA) introduces a carcinogenic nitroso group, altering its toxicity profile significantly .
Hazard Profiles
Tertiary amines exhibit varying hazards depending on substituents. Below is a comparative analysis of safety
Key Observations :
- N-Butyl-N-methyl-1-butanamine poses risks of respiratory and dermal irritation, requiring strict exposure controls .
- n-Butylamine , a primary amine, is significantly more corrosive and flammable due to its simpler structure .
- NDBA’s nitroso group makes it a potent carcinogen, highlighting the impact of functional groups on toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
